5,6,7,8-Tetrahydroquinoline-6-carboxylic acid - 1256822-12-4

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid

Catalog Number: EVT-357674
CAS Number: 1256822-12-4
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

A common synthetic approach for 5,6,7,8-tetrahydroquinoline-6-carboxylic acid derivatives involves a multi-step process starting from readily available precursors. One established method utilizes a tandem reductive amination-SNAr reaction sequence. This strategy involves the reaction of an appropriately substituted nitrobenzene derivative with an aldehyde or ketone under reductive conditions, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to construct the tetrahydroquinoline ring. The carboxylic acid functionality can be incorporated through various methods, such as hydrolysis of a nitrile group or oxidation of a suitable substituent. []

Synthesis Analysis

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid serves as a versatile building block in the synthesis of novel heterocyclic compounds with diverse structures and potential biological activities. It can be incorporated into complex molecular frameworks through various ring-forming reactions. [, , ]

Development of Enzyme Inhibitors:

Derivatives of 5,6,7,8-tetrahydroquinoline-6-carboxylic acid have shown promising inhibitory activity against enzymes implicated in various diseases. For instance, researchers have developed potent inhibitors of histone deacetylase 6 (HDAC6), an enzyme involved in protein degradation and a potential therapeutic target for neurodegenerative disorders. []

Design of Antithrombotic Agents:

Research has explored the use of 5,6,7,8-tetrahydroquinoline-6-carboxylic acid derivatives as building blocks for the development of antithrombotic agents. By incorporating this scaffold into larger molecules, scientists aim to modulate the activity of thromboxane receptors, which play a crucial role in platelet aggregation and blood clot formation. [, ]

Molecular Structure Analysis

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions characteristic of carboxylic acids and aromatic amines. The carboxylic acid group can be readily converted to corresponding esters, amides, and other derivatives through standard coupling reactions. The amino group on the tetrahydroquinoline ring can undergo acylation, alkylation, and other reactions typical of aromatic amines, providing opportunities for further structural diversification. []

Mechanism of Action

While the specific mechanism of action of 5,6,7,8-tetrahydroquinoline-6-carboxylic acid itself has not been extensively studied, derivatives of this compound are known to exhibit biological activities. These activities are believed to arise from their ability to interact with specific molecular targets, such as enzymes or receptors, through various intermolecular interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. []

Physical and Chemical Properties Analysis

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid is a solid at room temperature. Its solubility is dependent on the pH of the solution and the nature of the solvent. It exhibits characteristic absorption bands in UV-Vis and infrared spectroscopy. The compound's pKa value, which reflects its acidity, is influenced by the electronic properties of substituents on the tetrahydroquinoline ring. []

Tiquinamide

Compound Description: Tiquinamide (5,6,7,8-tetrahydro-3-methylquinoline-8-thiocarboxamide) is a tetrahydroquinoline derivative known for its gastric anti-secretory properties. [] Research indicates it undergoes metabolism in various species (rat, patas monkey, and humans) through pathways like ω-oxidation of the 3-methyl group to the corresponding carboxylic acid, allylic hydroxylation leading to a 5-hydroxylated product (further conjugated with glucuronic acid), and desulfurization of the thioamide group to the nitrile. []

2-Aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids

Compound Description: This series of compounds exhibits antihypoxic activity. They were synthesized by reacting 4-aroyl-2,4-dioxobutane acids with 3-amino-5,5-dimethylcyclohex-2-enone. [] The presence of a methoxy group or a methyl radical in the para-position of the phenyl substituent at C5 was linked to more pronounced antihypoxic activity. []

5-Aryl-2-benzyl- and 2-(2-phenylethyl)-8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnoline-3-ones

Compound Description: This series, synthesized by reacting 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with substituted hydrazines, demonstrates antihypoxic activity. [] The presence of fluorine or chlorine in their structure seemed to induce a prohypoxic effect. []

1-(41-Isopropylphenyl)-4-(42-chlorophenyl)5,6,7,8-tetrahydro-2,4а-diazacyclopenta[cd]azulene-2-carboxylic acid arylamides

Compound Description: This group of compounds showed promising anticancer activity against PC-3 prostate cancer cells, surpassing the efficacy of 5-fluorouracil. [, , ] These arylamides were synthesized through a multi-step process involving the formation of a diazacyclopenta[cd]azulene core. []

1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids

Compound Description: This class of compounds was identified as MCL-1 inhibitors. [] Modifying the sulfonyl moiety, such as changing a phenylsulfonyl to a 4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl group, significantly enhanced MCL-1 inhibition. []

6-[2-(Dimethylamino)ethyl]-14-(1-ethylpropyl)-5,6,7,8-tetrahydroindolo [2,1-α] [, ]benzodiazocine-11-carboxylic acid

Compound Description: This compound was successfully labeled with carbon-14 using the Curtius rearrangement as a key step in the synthesis. [] This labeling is valuable for studying the compound's metabolic fate and distribution.

2-Amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid & 1,2,5,6,7,8-Hexahydro-2-oxoquinazoline-4-carboxylic acid

Compound Description: These compounds were synthesized from the condensation of 2-oxocyclohexylglyoxylic acid with guanidine carbonate and urea, respectively. [] Catalytic reduction of these compounds led to the formation of their respective dihydro derivatives. []

6-(1-Imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (DP-1904)

Compound Description: DP-1904 is a potent and selective thromboxane synthetase inhibitor. [, , ] It's rapidly absorbed and metabolized, primarily forming an ester glucuronide. [] DP-1904 effectively reduces serum thromboxane B2 levels for a prolonged duration. [, , ]

2,5-Diaryl-8,8-dimethyl-3,6,7,8-tetrahydro-2H-pyrido[4,3,2-de]quinnolin-3-ones

Compound Description: Synthesized from 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids and various arylhydrazines, these compounds display varying degrees of antihypoxic activity in mice models. [] Some derivatives showed significant increases in lifespan under hypoxic conditions. []

1-(41-Isopropylphenyl)-4-(42-chlorophenyl)- 5,6,7,8-tetrahydro-2,4a-diazacyclopenta[cd]azu- lene-2-carboxylic acid arylamides

Compound Description: This series of compounds demonstrated significant anticancer activity against PC-3 prostate cancer cells in vitro. [, ] Their synthesis involved the formation of a diazacyclopenta[cd]azulene core structure. []

Polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives

Compound Description: This series of compounds incorporates pyridine, thioxopyridine, and pyrazolopyridine moieties onto a 5,6,7,8-tetrahydronaphthalene scaffold. [, ] These compounds were evaluated for their tumor inhibitory and antioxidant activities. [, ] Derivative 5a, containing a pyrazolopyridine moiety, exhibited promising antioxidant activity, while derivatives 8 and 10 showed potential as tumor inhibitory agents. [, ]

6,7- substituted-2,2,4-trimethyl-tetrahydroquinoline-1-carboxylic acid aryl amide

Compound Description: This class of compounds is reported to have potential in preventing cell procedural necrosis. [] The structure allows for various substitutions at the 6th and 7th positions of the tetrahydroquinoline ring and on the aryl amide moiety.

7‐methyl‐6,7,8,9‐tetrahydro‐3H‐imidazo[4,5‐f]quinolines and 6‐methyl‐5,6,7,8‐tetrahydro‐1H‐imidazo[4,5‐g]quinolines

Compound Description: These compounds serve as important precursors in the synthesis of fused tetracyclic quinolonecarboxylic acids, which were designed for biological evaluation. [] The synthesis utilizes regiospecific functionalization of 5-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. []

Pterin-6-carboxylic acid (P-6-COOH)

Compound Description: This compound is found in the epidermis of patients with vitiligo. [] It is a product of the photo-oxidation of sepiapterin and 6-biopterin by UVA/UVB radiation. [] This photolysis also generates hydrogen peroxide, contributing to the oxidative stress observed in vitiligo. []

5-Acyl-1,2-dihydro-2-oxo-3-pyridinecarbonitriles & 1,2,5,6,7,8‐hexahydro‐2,5‐dioxo‐3‐quinolinecarboxamides

Compound Description: These two classes of compounds are synthesized using open-chain and cyclic sym-2-dimethylaminomethylene-1,3-diones reacting with sodium cyanoacetamide and cyanoacetamide respectively. [] Further hydrolysis of these compounds can yield corresponding carboxylic acids. []

6-Nitro-1,2,3,4-tetrahydroquinoline-4-carboxylic Esters and 7-Nitro-3,4-dihydroquinoxaline- 1(2H)-carboxylic Esters

Compound Description: These compounds were synthesized using a tandem reductive amination-SNAr reaction sequence. [] These compounds have potential as intermediates in the synthesis of biologically active compounds.

1-{1-[6-(Biphenyl-4-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]-pyrimidin-4-yl]piperidin-4-yl}propan-1-one (PKTHPP)

Compound Description: PKTHPP is a breathing stimulant compound that inhibits TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore (K2P) potassium channels. [] Studies suggest it binds within the intracellular pore region of TASK-3, similar to other breathing stimulants like A1899 and doxapram. []

7-Hydroxy-2-oxo-6-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2H-chromene-3-carboxylic acid (CU-6PMN)

Compound Description: CU-6PMN is a fluorescent retinoid X receptor (RXR) agonist designed based on the fluorescence properties of umbelliferone. [] It serves as a valuable tool for screening rexinoids by monitoring fluorescence intensity changes upon binding to RXRs. []

Tetrahydronaphthalene, chroman, aryl or heteroaryl amides of thiochroman and 1,2,3,4-tetrahydroquinoline carboxylic acids

Compound Description: These compounds are a broad class of molecules that possess retinoid-like biological activities. [] They exhibit structural diversity but share a common carboxylic acid group linked to various ring systems.

6-(5-Methoxymethyl-pyridin-3-yl)-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid amide (BI 689648)

Compound Description: BI 689648 is a highly selective aldosterone synthase (AS) inhibitor with potential in treating cardiometabolic diseases. [] It demonstrates significantly greater selectivity for AS over cortisol synthase (CS) compared to other AS inhibitors like FAD286 and LCI699. []

1,2-Dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid and homologous pyridine and azepine analogues

Compound Description: These compounds represent a class of carboxylic acids with a pyrrolo[1,2-a]pyrrole core and its homologous pyridine and azepine variations. [] Several synthetic approaches have been developed for their production, highlighting their potential as valuable building blocks in organic synthesis. []

CBt-PMN (1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)-1H-benzotriazole-5-carboxylic acid) and NEt-4IB (6-[ethyl-(4-isobutoxy-3-isopropylphenyl)amino]pyridine-3-carboxylic acid)

Compound Description: CBt-PMN and NEt-4IB are both retinoid X receptor (RXR) partial agonists, but they possess different core structures. [] CBt-PMN is a tetrahydronaphthalene derivative, while NEt-4IB has a pyridine core. Both compounds have shown anti-diabetic activity in mice models without causing severe side effects. []

2-Bromodifluoroacetylamino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid o-tolylamide (TMinh-23)

Compound Description: TMinh-23 is a small molecule inhibitor of TMEM16A, a Ca2+-activated Cl- channel found in vascular smooth muscle cells. [] This compound effectively blocks vascular smooth muscle contraction in vitro and significantly reduces blood pressure in spontaneously hypertensive rats (SHR). []

Dihydro- and Tetrahydropteridine Derivatives of Pterin-6,7-dicarboxylic Acid

Compound Description: These derivatives, synthesized from pterin-6,7-dicarboxylic acid, provide insights into the chemical properties and reactivity of dihydropteridines. [] Notably, the 7,8-dihydropterincarboxylic acid derivatives deviate from typical 7,8-dihydropteridines by not exhibiting a bathochromic shift in UV absorbance upon transitioning from neutral to cationic forms. []

2-Amino-4-hydroxy-5,6,7,8-tetrahydropteridine and its derivatives

Compound Description: This compound and its derivatives are central to understanding the chemical reactivity and biological significance of tetrahydropteridines. [] They readily undergo addition reactions, leading to the formation of various substituted pteridines. [] This reactivity is particularly relevant in the biosynthesis of xanthopterin, where 2-amino-4-hydroxy-7,8-dihydropteridine plays a crucial role as an intermediate. []

Pyridine- and Pyrimidine-carboxylic acids with a tetrahydronaphthalene moiety

Compound Description: This series of compounds was designed as potential ligands for retinoid nuclear receptors (RARs and RXRs). [] The research explores the impact of replacing the benzene ring in known retinoids with pyridine and pyrimidine rings, aiming to enhance binding affinity and biological activity. []

[18F]2, a tetrahydroquinoline derivative based on HDAC6 inhibitor SW-100

Compound Description: This compound is an 18F-labeled tetrahydroquinoline derivative designed for imaging histone deacetylase 6 (HDAC6) in the brain using PET. [] It shows good brain penetration and selective binding to HDAC6. []

Cyclopentane-1,3-dione (CPD) bioisosteres of Thromboxane A2 prostanoid (TP) receptor antagonists

Compound Description: These compounds replace the carboxylic acid group in known TP receptor antagonists with substituted CPD bioisosteres. [] This modification resulted in the discovery of highly potent TP receptor antagonists with prolonged inhibitory effects. []

5,6,7,8-Tetrahydro-1,2-naphthalene diol and its metabolites

Compound Description: This compound is a key intermediate in the bacterial degradation pathway of tetralin (1,2,3,4-tetrahydronaphthalene). [] It is formed by the dehydrogenation of cis-dihydrodiol, which is a product of the initial hydroxylation of tetralin. [] This compound further undergoes ring cleavage and subsequent reactions to be utilized as a carbon and energy source by the bacteria. []

Metabolites of 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK 3883)

Compound Description: UK 3883 is a schistosomicide that is metabolized into various forms, including its 6-hydroxymethyl analogue. [] This particular metabolite exhibits greater schistosomicidal activity compared to the parent drug. [] Other metabolites include carboxylic acid derivatives formed by oxidation at the 2- and/or 6-positions, but these lack biological activity. []

Glucagon analogues with modifications at Histidine-1

Compound Description: These synthetic glucagon analogues explore the impact of modifying the N-terminal histidine (His1) on their biological activity. [] Substitutions with various groups like Toc, dHis, and 3-(4-nitrobenzyl)histidine were investigated to assess their binding affinities and antagonistic effects on the glucagon receptor. []

Properties

CAS Number

1256822-12-4

Product Name

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid

IUPAC Name

5,6,7,8-tetrahydroquinoline-6-carboxylic acid

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C10H11NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-2,5,8H,3-4,6H2,(H,12,13)

InChI Key

BNMHRKQDWDPFKU-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1C(=O)O)C=CC=N2

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.